Product packaging for Levomepromazine sulfoxide(Cat. No.:)

Levomepromazine sulfoxide

Cat. No.: B13397743
M. Wt: 344.5 g/mol
InChI Key: CUJAZGOWDHBZEI-GMBBYQRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levomepromazine Sulfoxide (CAS Number: 7606-29-3, Molecular Formula: C 19 H 24 N 2 O 2 S, Molecular Weight: 344.47 g/mol) is a significant oxidative metabolite and a primary photodegradation product of the phenothiazine drug Levomepromazine (also known as Methotrimeprazine) . In research settings, it is primarily used as a critical reference standard in analytical chemistry. Its applications include method development and validation for quantifying drug and metabolite levels in pharmacokinetic studies, as well as stability testing to understand the photodegradation pathways of the parent drug . The formation of this compound is a key consideration in pharmaceutical research, as it is the main photoproduct formed under UV light in aerobic conditions, particularly in aqueous environments like phosphate-buffered saline . Studies indicate its formation occurs via a reaction between the Levomepromazine cation radical and molecular oxygen, rather than through a singlet oxygen pathway . As a British Pharmacopoeia (BP) Reference Standard, this compound is essential for ensuring the quality, identity, and purity of pharmaceutical products and for complying with regulatory requirements . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2S B13397743 Levomepromazine sulfoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

(2R)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m1/s1

InChI Key

CUJAZGOWDHBZEI-GMBBYQRISA-N

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C

Origin of Product

United States

Mechanistic Studies of Levomepromazine Sulfoxide Formation

Biotransformational Pathways and Enzymatic Mechanisms

The conversion of levomepromazine (B1675116) to its sulfoxide (B87167) metabolite is predominantly an oxidative process catalyzed by specific enzyme systems within the liver. Research has focused on identifying the key enzymes, their relative contributions, and the sequence of metabolic events.

Cytochrome P450-Mediated S-Oxidation of Levomepromazine

The S-oxidation of levomepromazine is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of xenobiotics. In vitro experiments utilizing human liver microsomes and cDNA-expressed human CYP isoforms have been instrumental in elucidating this pathway. The primary metabolic reactions catalyzed by this system for levomepromazine are 5-sulfoxidation and N-demethylation.

Studies have identified Cytochrome P450 3A4 (CYP3A4) as the main isoform responsible for catalysing the 5-sulfoxidation of levomepromazine. Another key isoform, Cytochrome P450 1A2 (CYP1A2), also contributes to this metabolic reaction, although to a lesser degree. Investigations into the role of other CYP isoforms, including CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, have concluded that their contribution to levomepromazine 5-sulfoxidation is negligible.

Quantitative analysis has demonstrated a clear distinction in the contributions of CYP isoforms, particularly at different substrate concentrations. At a therapeutic concentration of levomepromazine (10µM), CYP3A4 is responsible for the majority of sulfoxide formation. However, at higher, toxicological concentrations (100µM), the relative contributions of the primary enzymes shift. The contribution of CYP3A4 decreases, while the role of CYP1A2 in the metabolic process becomes more pronounced.

Below is an interactive data table summarizing the relative contributions of CYP isoforms to levomepromazine 5-sulfoxidation at therapeutic and toxicological concentrations.

CYP IsoformContribution at Therapeutic Concentration (10µM)Contribution at Toxicological Concentration (100µM)
CYP3A4 72%59%
CYP1A2 20%28%
Other CYPs 0.1-8%Not specified
Includes CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.

In vitro studies have established a strict preference for CYP3A4 in the catalysis of levomepromazine 5-sulfoxidation, especially at therapeutic drug concentrations. These experiments are typically performed using systems such as cDNA-expressed human CYP isoforms (Supersomes) and pooled human liver microsomes from various donors, along with CYP-selective inhibitors to confirm the activity of specific isoforms. The consistent finding that CYP3A4 is the primary enzyme involved highlights its high specificity for levomepromazine as a substrate for S-oxidation.

Role of Other Oxidoreductases and Biocatalytic Systems in Sulfoxidation

While the Cytochrome P450 system is the dominant pathway for levomepromazine sulfoxidation, other enzyme systems are known to catalyze S-oxidation for various xenobiotics. Flavin-containing monooxygenases (FMOs) are a significant family of enzymes that specialize in the oxygenation of soft nucleophiles, including sulfides. FMOs are known to be involved in the metabolism of numerous drugs and can convert sulfides to sulfoxides. However, the current body of scientific literature has not established a specific role for FMOs or other non-CYP oxidoreductases in the biotransformation of levomepromazine to its sulfoxide metabolite. The research to date points overwhelmingly to the CYP450 system, particularly CYP3A4, as the key biocatalyst in this specific metabolic reaction.

Investigation of Metabolic Precursors and Subsequent Transformations Involving Levomepromazine Sulfoxide

The direct metabolic precursor for this compound is the parent compound, levomepromazine. Following its formation, this compound may not be a terminal metabolite. Evidence suggests it can be rapidly metabolized further, as it is not consistently detectable in urine.

One identified subsequent transformation involves N-demethylation. The metabolite mono-desmethyl-methotrimeprazine sulfoxide has been tentatively identified in rat urine following the administration of either levomepromazine or this compound itself. This suggests that this compound can undergo N-demethylation.

Photochemical Degradation Mechanisms of Levomepromazine to its Sulfoxide

Levomepromazine is known to be photolabile, readily degrading upon exposure to ultraviolet radiation to form its sulfoxide derivative. This process is a key consideration in the handling and storage of the pharmaceutical and its environmental fate.

Photo-Oxidation Pathways under UV-A and UV-B Radiation

Exposure to both UV-A and UV-B radiation in aerobic conditions triggers the photo-oxidation of levomepromazine, leading to the formation of this compound. The mechanisms of this transformation are complex and highly dependent on the reaction environment.

Under aerobic conditions, the principal photoproduct of levomepromazine in aqueous and methanolic solutions is this compound. However, the efficiency of this conversion, as indicated by the destruction quantum yields of the parent compound, varies significantly with the solvent used. In phosphate (B84403) buffer solution (PBS, pH=7.4), the quantum yield is highest, indicating a more efficient degradation in an aqueous environment.

Table 1: Destruction Quantum Yields of Levomepromazine in Various Solvents

Solvent Destruction Quantum Yield (Φ)
Phosphate Buffer Solution (PBS, pH 7.4) 0.13
Methanol (B129727) (MeOH) 0.02
Acetonitrile (B52724) (MeCN) <10⁻³

This table presents the quantum yields for the photodegradation of levomepromazine in different solvent environments, highlighting the influence of the medium on the reaction efficiency. Data sourced from Martinez, L. F., et al. (2013).

Initial hypotheses considered singlet oxygen as a potential reactive species responsible for the oxidation of levomepromazine. However, studies have demonstrated that this compound is not formed through the reaction of singlet oxygen with ground-state levomepromazine. The actual mechanism involves the formation of a levomepromazine cation radical (LPZ•+). This radical intermediate is produced via an electron transfer process from the triplet excited state of levomepromazine to ground-state molecular oxygen. The subsequent reaction between the levomepromazine cation radical and molecular oxygen yields the sulfoxide.

The kinetics of levomepromazine photodegradation are profoundly affected by solvent polarity and the presence of oxygen. The formation of this compound requires aerobic conditions, underscoring the critical role of molecular oxygen in the photo-oxidation mechanism. The photochemistry of levomepromazine in acetonitrile is markedly different from that in more polar solvents like methanol and phosphate buffer solutions. The yield of this compound is considerably higher in aqueous environments compared to methanol, demonstrating that solvent polarity is a key factor in the degradation pathway. While the main photoproduct in acetonitrile could not be characterized, the inefficiency of the degradation process in this less polar solvent is evident from its low quantum yield.

Environmental Photodegradation Studies of Levomepromazine in Aquatic Matrices Yielding Sulfoxide

Studies simulating environmental conditions have confirmed that levomepromazine readily undergoes photooxidation when exposed to sunlight in aquatic matrices, such as river water. The primary product of this environmental photodegradation is this compound. The rate of this transformation in natural waters is not constant and appears to be heavily dependent on the specific chemical composition of the water sample. This suggests that various dissolved and suspended components in river water can influence the photodegradation kinetics of levomepromazine.

Targeted Chemical Synthesis of this compound for Research Standards

The availability of pure this compound is essential for its use as a reference standard in analytical and research settings. Targeted chemical synthesis provides a reliable method for obtaining this compound. One established method involves oxidative derivatization. For instance, Diperoxyazelaic acid has been successfully used as an oxidizing agent to convert levomepromazine into its sulfoxide. This reaction is efficient and allows for the preparation of the sulfoxide for applications such as spectrophotometric determination. Other chemical methods used for the sulfoxidation of related phenothiazine (B1677639) derivatives, which could be applied to levomepromazine, include the use of aqueous nitrous acid or hydrogen peroxide. The successful synthesis and commercial availability of this compound as a British Pharmacopoeia (BP) Reference Standard further confirms that robust methods for its targeted synthesis are in place.

Development of Oxidation Methodologies for Sulfide (B99878) to Sulfoxide Conversion

The oxidation of sulfides to sulfoxides is a fundamental and extensively studied transformation in organic chemistry. The primary challenge lies in achieving selective oxidation to the sulfoxide without further oxidation to the corresponding sulfone. Over the years, a diverse array of methodologies has been developed to accomplish this conversion with high efficiency and selectivity.

A common and environmentally benign approach involves the use of hydrogen peroxide (H₂O₂) as the oxidant, often in the presence of a catalyst. Hydrogen peroxide is considered a "green" oxidant because its primary byproduct is water. Various catalysts have been employed to facilitate this reaction, including tantalum carbide, niobium carbide, and recyclable silica-based tungstate (B81510) catalysts, which allow the reaction to proceed at room temperature with high yields. Transition-metal-free systems have also been developed; for instance, using hydrogen peroxide in glacial acetic acid provides a simple and effective method for oxidizing sulfides to sulfoxides with excellent yields (90-99%).

Other notable oxidizing systems include:

Periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃).

Sodium hypochlorite (B82951) pentahydrate crystals in an aqueous acetonitrile solution, which offers a catalyst-free option.

Ceric ammonium (B1175870) nitrate supported on silica (B1680970) gel, using sodium bromate (B103136) as the primary oxidant.

Molecular oxygen in the presence of specific catalysts.

The choice of oxidant and reaction conditions can be tuned to favor either the sulfoxide or the sulfone. For example, controlling the reaction temperature can dictate the chemoselectivity of the sulfide oxidation. These general methodologies provide the foundational chemical principles for the specific oxidation of the sulfide moiety in the Levomepromazine molecule.

Table 1: Selected Methodologies for Sulfide to Sulfoxide Oxidation

Oxidizing Agent Catalyst / Conditions Key Features
Hydrogen Peroxide (H₂O₂) Tantalum Carbide High yields for sulfoxides.
Hydrogen Peroxide (H₂O₂) Glacial Acetic Acid Transition-metal-free, "green" method, excellent yields.
Hydrogen Peroxide (H₂O₂) Silica-based Tungstate Recyclable catalyst, reaction at room temperature.
Periodic Acid (H₅IO₆) Ferric Chloride (FeCl₃) Effective for selective oxidation in acetonitrile.
Sodium Hypochlorite Catalyst-free / Aqueous MeCN Environmentally benign, high yields.
Ceric Ammonium Nitrate Sodium Bromate / Silica Gel Inexpensive and convenient method.

Utilization of Specific Oxidizing Agents (e.g., Diperoxyazelaic Acid) for Levomepromazine Sulfoxidation

In the specific context of Levomepromazine, targeted oxidation to its sulfoxide is particularly relevant for analytical purposes. Diperoxyazelaic acid has been successfully introduced as an oxidative derivatizing agent for the indirect spectrophotometric determination of Levomepromazine hydrochloride. This reaction selectively converts Levomepromazine to this compound.

The resulting sulfoxide has distinct spectrophotometric properties compared to the parent compound, allowing for more robust and sensitive quantification. This derivatization method forms the basis of an analytical technique capable of determining Levomepromazine hydrochloride concentrations in the range of 3-150 µg/mL. The method is noted for its precision and accuracy, with excipients commonly found in pharmaceutical formulations not interfering with the measurement.

Beyond synthetic chemical oxidation, the formation of this compound also occurs through other mechanisms. Under aerobic conditions, Levomepromazine is known to be photolabile when exposed to UV-A and UV-B light, resulting in the formation of its sulfoxide. Mechanistic studies have shown that this photooxidation does not proceed via singlet oxygen. Instead, it involves the formation of a Levomepromazine cation radical (LPZ•+), which then reacts with molecular oxygen to produce the sulfoxide. In biological systems, the biotransformation of Levomepromazine to Levomepromazine 5-sulfoxide is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.

Table 2: Application of Diperoxyazelaic Acid in Levomepromazine Analysis

Parameter Finding
Reagent Diperoxyazelaic Acid
Reaction Oxidative derivatization of Levomepromazine to this compound.
Application Indirect spectrophotometric determination of Levomepromazine hydrochloride.
Advantage The UV spectroscopic detection of the sulfoxide is more robust and sensitive.
Concentration Range 3-150 µg/mL for quantification.
Limit of Quantification (LOQ) 2.85 µg/mL.

Advanced Analytical Methodologies for Levomepromazine Sulfoxide Characterization and Quantification

Chromatographic Separation and Detection Techniques

Chromatographic methods are central to the analysis of levomepromazine (B1675116) sulfoxide (B87167), enabling its separation from the parent drug and other related substances. The choice of technique depends on the specific analytical goal, such as trace-level quantification, purity assessment, or structural elucidation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of levomepromazine and its sulfoxide metabolite. nih.govtandfonline.comnih.govnih.govnih.govmdpi.com Various HPLC modes and detection methods have been developed to suit different analytical needs.

Reversed-phase HPLC (RP-HPLC) is a robust method for the simultaneous determination of levomepromazine and levomepromazine sulfoxide, along with other metabolites, in biological matrices and pharmaceutical preparations. nih.gov These methods are essential for assessing the purity of levomepromazine and quantifying the sulfoxide as an impurity or degradation product. tandfonline.com

One developed RP-HPLC method utilizes a C8 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a pH 2.0 phosphate (B84403) buffer containing triethylamine (B128534). researchgate.net This method allows for the simultaneous quantification of levomepromazine, this compound, and other metabolites. researchgate.net Another sensitive HPLC assay was developed for the analysis of levomepromazine and its major metabolites, including the sulfoxide, in human plasma. This method demonstrated a lower limit of quantification of 4.9 µg/l for this compound. nih.gov The accuracy of this assay ranged from 95% to 105%, with linearity established between 25 and 800 µg/l. nih.gov

A stability-indicating HPLC method was also developed to monitor the degradation of levomepromazine hydrochloride, where its disappearance was correlated with the formation of the sulfoxide degradant. nih.gov Furthermore, methods have been established for determining levomepromazine in human breast milk and serum using a C8 bonded reversed-phase column and UV detection at 254 nm, after solid-phase extraction. nih.gov

Interactive Table: RP-HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column C8 Reversed-PhaseC8 Bonded Reversed-Phase
Mobile Phase Acetonitrile and pH 2.0, 34 mM phosphate buffer with 0.3% triethylamine (29:71, v/v) researchgate.netNot specified
Detection UV researchgate.netUV at 254 nm nih.gov
Internal Standard Loxapine researchgate.netNot specified
Application Simultaneous determination of levomepromazine, clozapine, and their main metabolites researchgate.netDetermination of levomepromazine in human breast milk and serum nih.gov
LLOQ (Sulfoxide) 4.9 µg/l nih.govNot specified

Levomepromazine is a chiral compound, and its sulfoxide metabolite also possesses a chiral center. Chiral HPLC methods are therefore essential for the enantiomeric resolution of this compound. These methods are critical for ensuring the enantiomeric purity of levomepromazine, as the presence of the unwanted enantiomer (dextromepromazine) and the diastereomers of the sulfoxide can impact the drug's efficacy and safety. researchgate.netnih.gov

Several studies have focused on developing chiral HPLC methods capable of simultaneously separating levomepromazine, its enantiomeric impurity dextromepromazine, and this compound. researchgate.netnih.gov These methods often employ polysaccharide-based chiral stationary phases. researchgate.netmdpi.com One such method achieved the separation of these compounds within 10 minutes. researchgate.netnih.gov

The successful separation of levomepromazine and its related substances, including the sulfoxide, heavily relies on the optimization of both the stationary and mobile phases. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have proven effective for these separations. researchgate.netmdpi.comresearchgate.net

A key stationary phase for this application is cellulose tris(4-methylbenzoate). researchgate.netnih.gov An HPLC method utilizing a column with this chiral selector successfully separated dextromepromazine, this compound, and 2-methoxyphenothiazine (B126182) in levomepromazine samples. researchgate.netnih.gov The separation was achieved in under 10 minutes using a mobile phase of 0.1% diethylamine (B46881) in methanol (B129727) at a flow rate of 1.0 mL/min. researchgate.netnih.gov This method was validated according to ICH guidelines and demonstrated detection limits between 0.002 and 0.005 μg/mL. researchgate.netnih.gov

The composition of the mobile phase is also a critical factor. In some instances, using 0.1% diethylamine in methanol as the eluent caused this compound to elute too quickly, close to the dead volume. mdpi.com Optimization of mobile phase parameters, including the use of polar organic solvents like methanol and acetonitrile, often with additives like diethylamine, is crucial for achieving the desired retention and resolution. researchgate.netresearchgate.net

Interactive Table: Optimized Chiral HPLC Method for this compound

ParameterOptimized Conditions
Stationary Phase Cellulose tris(4-methylbenzoate) researchgate.netnih.gov
Mobile Phase 0.1% diethylamine in methanol researchgate.netnih.gov
Flow Rate 1.0 mL/min researchgate.netnih.gov
Analysis Time < 10 minutes researchgate.netnih.gov
Detection Limits 0.002 - 0.005 µg/mL researchgate.netnih.gov
Application Simultaneous determination of dextromepromazine, this compound, and 2-methoxyphenothiazine in levomepromazine researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives and Degradation Profiling of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed for its analysis following derivatization or for profiling its degradation products. researchgate.netcore.ac.uk

GC-MS has been utilized in studies investigating the photodegradation of levomepromazine, which results in the formation of its sulfoxide. nih.gov In such studies, GC-MS analysis helps to confirm the identity of the degradation products. The technique's high sensitivity and specificity make it suitable for detecting trace levels of impurities and degradation products. labcompare.com For certain applications, headspace GC-MS can be a valuable approach for analyzing volatile impurities in drug substances without the need for extensive sample preparation. labcompare.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF) for Comprehensive Structural Elucidation and Quantitative Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, offers unparalleled sensitivity and selectivity for the analysis of this compound. core.ac.uk These techniques are invaluable for both quantitative analysis in biological fluids and for the structural elucidation of metabolites and degradation products. nih.govnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of levomepromazine and its metabolites, including the sulfoxide, in human plasma. nih.govnih.gov These methods often employ a turbo-ion spray interface and detect positive ion fragments in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.govnih.gov Sample preparation typically involves solid-phase extraction (SPE). nih.govnih.gov One such method reported mean extraction recoveries between 82.75% and 100.96% and demonstrated excellent linearity. nih.govnih.gov

LC-QTOF-MS is a high-resolution mass spectrometry technique that provides accurate mass measurements, which is crucial for the confident identification of unknown compounds and for structural elucidation. mdpi.com This capability is particularly useful for characterizing degradation products of levomepromazine, including the sulfoxide, and for differentiating them from other related substances. mdpi.com

Interactive Table: LC-MS/MS Method for Levomepromazine Analysis

ParameterMethod Details
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Interface Turbo-ion spray nih.gov
Detection Mode Multiple Reaction Monitoring (MRM), Positive Ion nih.govnih.gov
Sample Preparation Solid Phase Extraction (SPE) nih.govnih.gov
Application Quantification of levomepromazine and its metabolites in human plasma nih.govnih.gov

Capillary Electrophoresis (CE) for this compound Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for the separation and analysis of phenothiazine (B1677639) derivatives, including Levomepromazine and its primary metabolite, this compound. walshmedicalmedia.com CE offers significant advantages such as high separation efficiency, short analysis times, and low consumption of reagents and solvents, making it a "greener" alternative to traditional chromatographic methods. nih.gov

Various modes of CE, particularly Capillary Zone Electrophoresis (CZE), have been employed for the determination of Levomepromazine and its related substances. univ.kiev.ua Research has focused on developing methods capable of simultaneously determining impurities like the chiral impurity dextromepromazine and the oxidation product this compound. nih.gov A Quality by Design (QbD) approach has been utilized to systematically develop and optimize CZE methods. mdpi.comresearchgate.net In one such study, Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) was selected as the optimal chiral selector (CS). mdpi.comresearchgate.net The method was refined to quantify impurities at a 0.1% level with high precision. researchgate.net However, the precise quantification of this compound can be challenging in aqueous solutions due to the rapid oxidation of the parent compound, Levomepromazine. mdpi.com

To overcome challenges like oxidation, nonaqueous capillary electrophoresis (NACE) has been investigated. A NACE assay was shown to significantly suppress the oxidation of Levomepromazine to its sulfoxide compared to aqueous-based CE methods. researchgate.net While NACE showed promise for detecting this compound, quantification was sometimes hampered by the poor peak shape of the late-migrating diastereomer. nih.gov

Table 1: Optimized Conditions for Capillary Electrophoresis Analysis of this compound
ParameterConditionSource
TechniqueCapillary Zone Electrophoresis (CZE) researchgate.net
Background Electrolyte (BGE)100 mM Citric Acid Buffer researchgate.net
BGE pH2.85 researchgate.net
Chiral Selector3.6 mg/mL Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) researchgate.net
Temperature15°C researchgate.net
Voltage25 kV researchgate.net

Spectroscopic Characterization

UV-Visible spectrophotometry, particularly in its derivative form, provides a robust and accessible method for the simultaneous quantification of Levomepromazine (LV) and its main degradation product, this compound (LV-SO), without the need for prior separation. univ.kiev.ua This is especially useful because the zero-order absorption spectra of the two compounds overlap significantly. tandfonline.com The UV spectrum for this compound shows absorption maxima at 220, 250, 298, and 332 nm. tandfonline.com

Two primary spectrophotometric approaches have been successfully developed:

First-Order Derivative Spectrophotometry : This method involves the mathematical transformation of the zero-order absorption spectrum into its first derivative. nih.gov By measuring the amplitudes of the derivative spectra at specific wavelengths, the overlapping signals can be resolved. The concentration of this compound is determined by measuring the amplitude at 278 nm, while Levomepromazine is measured at 332 nm. tandfonline.comresearchgate.net This method demonstrated linearity for this compound in the concentration range of 2.5–50 µg/mL. tandfonline.comresearchgate.net

Bivariate Calibration Algorithm : This technique uses direct absorbance readings at two selected wavelengths. For the simultaneous determination, this compound is quantified at 334 nm and Levomepromazine at 302 nm. nih.govtandfonline.comresearchgate.net The method proved linear for this compound over a concentration range of 2.0–50 µg/mL. tandfonline.comresearchgate.net

An alternative indirect spectrophotometric method involves the controlled oxidation of Levomepromazine to this compound using an oxidizing agent like diperoxyazelaic acid. univ.kiev.uaresearchgate.net The resulting sulfoxide, which has a higher molar absorption coefficient and a bathochromically shifted absorption band, is then quantified, increasing the selectivity of the analysis. univ.kiev.uacore.ac.uk This indirect method is linear over a concentration range of 3–150 µg/mL and has a limit of quantification (LOQ) of 2.85 µg/mL. univ.kiev.uauniv.kiev.uaresearchgate.net

Table 2: UV-Vis Spectrophotometric Methods for this compound Quantification
MethodAnalytical Wavelength (λ)Linear Range (µg/mL)Source
First-Order Derivative278 nm2.5 - 50 tandfonline.comresearchgate.net
Bivariate Calibration334 nm2.0 - 50 tandfonline.comresearchgate.net
Indirect (Post-oxidation)333 nm3 - 150 univ.kiev.uacore.ac.uk

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. nih.govnsf.gov The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. These absorptions correspond to the vibrational frequencies of specific chemical bonds, effectively creating a molecular "fingerprint."

In the context of this compound, FTIR is crucial for confirming the structural modification of the parent drug, specifically the oxidation of the sulfur atom in the phenothiazine ring. The key functional group that differentiates this compound from Levomepromazine is the sulfoxide group (S=O). Studies on related compounds have identified the characteristic absorption peak for the sulfoxide functional group. The peak for the sulfoxide (S=O) group is located at a wavenumber of 1249 cm⁻¹. mdpi.com The presence of this distinct peak in the FTIR spectrum of an analyzed sample, which is absent in the spectrum of pure Levomepromazine, provides clear evidence for the formation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of chemical structures. news-medical.net It provides detailed information about the atomic arrangement within a molecule, making it essential for the unequivocal structural assignment of this compound and distinguishing it from its parent compound and other potential metabolites or isomers. researchgate.net

¹H NMR (Proton NMR) provides information on the number and electronic environment of hydrogen atoms. In this compound, the oxidation of the sulfur atom significantly alters the electronic distribution within the phenothiazine ring and affects the chemical shifts of nearby protons, particularly those on the aromatic rings and the N-alkyl side chain, compared to the parent Levomepromazine.

¹³C NMR offers insight into the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal, allowing for the mapping of the molecule's framework. The carbons adjacent to the newly formed sulfoxide group will exhibit noticeable shifts in their resonance frequencies, providing direct evidence of the oxidation at the sulfur atom.

2D-NMR Techniques are employed to establish connectivity between atoms, which is critical for unambiguous assignment.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace the connections through the side chain and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), linking the proton signals to their corresponding carbon atoms.

Together, these NMR experiments provide a complete and definitive structural characterization of this compound.

Voltammetric and Electrochemical Analytical Methods for this compound

Voltammetric and other electrochemical methods are utilized for the analysis of phenothiazine derivatives like Levomepromazine. univ.kiev.uauniv.kiev.ua These techniques are based on monitoring the current that arises when a potential is applied to a sample, providing insight into the redox behavior of the analyte.

The electrochemical analysis of Levomepromazine is centered on the oxidation of its phenothiazine core. researchgate.net This electrooxidation process occurs in two distinct steps. The first step is a reversible, one-electron oxidation that forms a relatively stable phenothiazine radical cation. researchgate.net The second step is an irreversible oxidation process that results in the formation of the corresponding sulfoxide. researchgate.net

This two-step mechanism can be observed and studied using techniques like cyclic voltammetry (CV). In a typical cyclic voltammogram for Levomepromazine, a specific anodic peak corresponds to the oxidation of the phenothiazine group to the sulfoxide. researchgate.net Because the formation of the sulfoxide is an irreversible electrochemical process, it can be used as the basis for quantitative analytical methods. The position and height of the voltammetric peaks are generally stable in acidic media, where the phenothiazine radical is more stable. researchgate.net

Method Validation and Quality Assurance in Analytical Research of this compound (ICH Q2(R1) Guidelines)

To ensure that analytical methods for the characterization and quantification of this compound are reliable, accurate, and reproducible, they must be validated according to internationally recognized standards. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the framework for this process. ich.orggmp-compliance.org Analytical methods developed for this compound, whether based on chromatography, electrophoresis, or spectroscopy, have been validated following these guidelines. researchgate.netresearchgate.net

The validation process assesses several key performance characteristics of the analytical method: fda.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For this compound, the method must be able to distinguish it from the parent drug, Levomepromazine, and other related substances. fda.gov

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. fda.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value. fda.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. ich.org

Reproducibility: Precision between different laboratories.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For an indirect spectrophotometric method, an LOD of 0.94 µg/mL has been reported for Levomepromazine determined as its sulfoxide. univ.kiev.ua

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. fda.gov An LOQ of 2.85 µg/mL was established for an indirect spectrophotometric method. univ.kiev.uauniv.kiev.uaresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), indicating its reliability during normal usage. ich.org

Adherence to ICH Q2(R1) guidelines ensures that the analytical data generated for this compound is of high quality and suitable for its intended purpose in pharmaceutical research and quality control. researchgate.net

Chemical Stability and Degradation Pathways of Levomepromazine Sulfoxide

Photolytic Stability and Degradation Kinetics of Levomepromazine (B1675116) Sulfoxide (B87167)

The formation of levomepromazine sulfoxide is itself a photolytic process, originating from the exposure of its parent compound, levomepromazine, to light. However, the sulfoxide is not an inert final product and can undergo further photochemical reactions.

Levomepromazine is known to be photolabile, particularly under UV-A (320-400 nm) and UV-B (280-320 nm) light in the presence of oxygen, with its primary photoproduct being this compound. Studies conducted under simulated environmental conditions with sunlight have also confirmed that levomepromazine readily undergoes photooxidation to generate its sulfoxide.

While its formation is light-induced, this compound exhibits a degree of stability. Research on the closely related compound, chlorpromazine (B137089) sulfoxide, has shown it to be a highly stable and persistent intermediate under visible light irradiation. However, continued exposure to higher energy UV(A) irradiation can promote its degradation. This suggests that while this compound may be relatively stable under ambient indoor lighting, exposure to direct sunlight or artificial UV sources could lead to further degradation. The kinetics of this degradation are dependent on the wavelength and intensity of the light source, with higher energy and intensity generally leading to faster degradation rates.

The table below summarizes findings on the photodegradation of the parent compound, Levomepromazine, which leads to the formation of this compound.

ParameterConditionResultReference
Light Source UV-A and UV-B LightLevomepromazine is photolabile, forming this compound.
Environment Aerobic (Oxygen-rich)Facilitates the formation of the sulfoxide.
Solvent Phosphate (B84403) Buffer (pH 7.4)Higher yield of this compound compared to methanol (B129727).
Storage Room temperature with natural lightDegradation of Levomepromazine hydrochloride observed, correlated with the appearance of the sulfoxide.

The primary photolytic degradation product of levomepromazine is its sulfoxide. However, further irradiation of this compound can lead to secondary degradation products. While specific studies on the secondary photoproducts of this compound are limited, research on analogous phenothiazine (B1677639) compounds, such as chlorpromazine, provides significant insights.

Upon prolonged irradiation, chlorpromazine sulfoxide has been shown to degrade into secondary products, including carbazole (B46965) derivatives. This suggests a potential pathway for this compound degradation may involve cyclization and other structural modifications of the phenothiazine ring system. Another potential degradation pathway could involve modification of the aliphatic side chain. For instance, mono-desmethylmethotrimeprazine sulfoxide has been tentatively identified as a metabolite following the administration of this compound, indicating that N-demethylation of the side chain can occur.

The initial formation of this compound from levomepromazine is well-understood. It does not proceed via a reaction with singlet oxygen. Instead, the mechanism involves the photo-excitation of levomepromazine to its triplet state. This excited molecule then transfers an electron to ground-state molecular oxygen, forming a levomepromazine cation radical (LPZ•+) and a superoxide (B77818) radical anion. The levomepromazine cation radical subsequently reacts with molecular oxygen to yield the stable this compound.

The mechanisms of the secondary photochemical reactions of the sulfoxide itself are less defined. The formation of carbazole derivatives, as seen with chlorpromazine, likely involves complex multi-step processes including further photo-excitation of the sulfoxide molecule, leading to ring contraction or rearrangement reactions. These subsequent transformations highlight that the sulfoxide is not a terminal photoproduct but an intermediate in a more extensive degradation cascade.

Oxidative Stability of this compound in Various Chemical Environments

Beyond photolytic degradation, this compound is also subject to chemical oxidation, influenced by factors such as the presence of oxidizing agents, oxygen concentration, pH, and temperature.

This compound is an intermediate oxidation state of the sulfur atom in the phenothiazine ring and is susceptible to further oxidation. The oxidation of levomepromazine can produce two major decomposition products: this compound and, subsequently, levomepromazine sulfone. This indicates a clear degradation pathway where the sulfoxide is oxidized to the sulfone. The sulfone, which contains a sulfur atom bonded to two oxygen atoms, is generally a more stable oxidation product compared to the sulfoxide. This conversion from sulfoxide to sulfone is a recognized metabolic and degradation pathway for many sulfur-containing compounds.

The chemical degradation of levomepromazine and its sulfoxide is significantly affected by the surrounding chemical environment.

Oxygen: The presence of molecular oxygen is a prerequisite for the initial oxidative degradation of levomepromazine to its sulfoxide. Continued exposure to oxygen can facilitate the subsequent oxidation of the sulfoxide to the sulfone. Pharmaceutical formulations often employ strategies like sparging with inert gas to remove dissolved oxygen and minimize this degradation pathway.

pH: The stability of levomepromazine formulations is pH-dependent. Buffering formulations to a pH range of approximately 4.0 to 5.5 has been shown to improve stability and reduce the formation of degradation products, including the sulfoxide. This suggests that both acidic and more neutral pH conditions may accelerate the degradation cascades involving the sulfoxide.

Temperature: Increased temperature accelerates chemical reactions, including degradation processes. Studies on levomepromazine hydrochloride solutions have demonstrated that the degree of degradation increases as the storage temperature rises. This thermal degradation was directly correlated with the appearance of the sulfoxide, indicating that higher temperatures promote the oxidation of the parent compound. A stability study noted that upon exposure to high heat (40°C), the concentration of this compound impurity increased significantly.

The table below summarizes the effects of these factors on the stability of Levomepromazine, leading to the formation and potential further degradation of its sulfoxide.

FactorEffect on DegradationReference
Oxygen Essential for the oxidation to sulfoxide and sulfone.
pH Optimal stability observed in the pH range of 4.0-5.5.
Temperature Increased temperature accelerates the formation of the sulfoxide degradant.

Hydrolytic Stability Assessments of this compound

Detailed hydrolytic stability assessments specifically targeting this compound are not extensively documented in publicly available literature. However, insights into its behavior in aqueous environments can be inferred from studies on the degradation of levomepromazine. The formation of this compound is notably accelerated in aqueous solutions, particularly when exposed to light. This suggests that while the precursor, levomepromazine, is susceptible to hydrolysis and oxidation in water, the resulting sulfoxide metabolite exhibits a degree of persistence in these conditions.

One study highlighted that the photooxidation of levomepromazine to this compound is significantly more pronounced in phosphate buffer solutions (PBS, pH = 7.4) and methanol compared to acetonitrile (B52724). The quantum yield of levomepromazine destruction, leading to the formation of the sulfoxide, was highest in PBS, indicating that an aqueous environment facilitates this degradation pathway. Research on the photodegradation of levomepromazine in various river water samples also demonstrated the ready formation of its sulfoxide under simulated environmental conditions, further underscoring its formation and presence in aqueous matrices.

While these findings indirectly point to the relative stability of this compound in aqueous media once formed, comprehensive studies detailing its intrinsic hydrolysis rate at different pH values and temperatures are lacking. Such studies would be essential to fully characterize its environmental fate and behavior as a distinct chemical entity.

Stability of this compound in Complex Matrices and Multi-Component Systems for Research Contexts

The stability of this compound in complex matrices is a critical consideration for analytical and research purposes, including the accurate monitoring of levomepromazine degradation in pharmaceutical products and biological samples.

In multi-component pharmaceutical systems, the presence and concentration of this compound serve as a key indicator of the stability of the parent drug. For instance, in parenteral formulations of levomepromazine, oxidation of the sulfur atom in the phenothiazine ring leads to the formation of this compound and, potentially, further oxidation to levomepromazine sulfone. Stability studies of injection combinations containing morphine sulphate and levomepromazine hydrochloride have shown that the degradation of levomepromazine is directly correlated with the appearance of its sulfoxide degradant, particularly at elevated temperatures.

The table below summarizes the conditions under which this compound formation has been observed in multi-component systems.

Matrix/SystemConditionsObservationReference(s)
Phosphate Buffer Solution (pH 7.4)Aerobic, UV-A and UV-B lightMajor photoproduct is this compound.
MethanolAerobic, UV-A and UV-B lightThis compound is a photoproduct.
AcetonitrileAerobic, UV-A and UV-B lightMain photoproduct could not be characterized.
River WaterSimulated sunlightLevomepromazine readily underwent photooxidation to its sulfoxide.
Morphine Sulphate Injection4°C, room temperature (natural light), 37°C (artificial light)Degradation of levomepromazine correlated with the appearance of the sulfoxide.

For bioanalytical research, the stability of this compound in biological matrices is paramount for accurate pharmacokinetic and metabolic studies. While specific data on the stability of this compound in plasma or serum is limited, studies on related phenothiazines and their metabolites provide some context. The stability of antipsychotic drugs, including levomepromazine, has been evaluated in oral fluid samples. These studies are crucial for therapeutic drug monitoring and often involve assessing the stability of both the parent drug and its major metabolites.

The inherent reactivity of the sulfoxide group suggests that further oxidation to the corresponding sulfone is a plausible degradation pathway, especially under forcing oxidative conditions. However, the kinetics and conditions governing this potential degradation of this compound itself are not well-defined in the existing scientific literature. The availability of a British Pharmacopoeia (BP) reference standard for this compound implies a recognized need for its accurate quantification, which would necessitate a thorough understanding of its stability profile in various analytical solvents and matrices.

Stereochemical Investigations of Levomepromazine Sulfoxide

Enantiomeric Purity Determination and Chiral Recognition Studies of Levomepromazine (B1675116) Sulfoxide (B87167)

The determination of the enantiomeric purity of levomepromazine and the separation of its sulfoxide diastereomers are crucial for quality control and understanding its pharmacological profile. Various analytical techniques have been developed to achieve this, with capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) being the most prominent.

In capillary electrophoresis, chiral selectors are employed to facilitate the separation of enantiomers. For levomepromazine, hydroxypropyl-γ-cyclodextrin (HP-γ-CD) has been identified as an effective chiral selector. nih.gov A CE method was developed for the simultaneous determination of the chiral impurity dextromepromazine and levomepromazine sulfoxide in levomepromazine samples. nih.govmdpi.com While the method successfully quantified dextromepromazine, the precise quantification of this compound was hindered by the poor peak shape of the second migrating diastereomer. nih.gov The rapid oxidation of levomepromazine in aqueous solutions also presents a challenge for the accurate determination of the sulfoxide. mdpi.com

High-performance liquid chromatography using chiral stationary phases (CSPs) is another powerful tool for these separations. Polysaccharide-based CSPs, such as cellulose (B213188) tris(4-methylbenzoate), have demonstrated chiral recognition capabilities for mepromazine enantiomers. mdpi.comsemanticscholar.org A validated HPLC method using this type of column allows for the simultaneous determination of dextromepromazine, this compound, and the starting material 2-methoxyphenothiazine (B126182). researchgate.net

Interactive Data Table: HPLC Method for Impurity Profiling of Levomepromazine

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linear Range (µg/mL)
Dextromepromazine0.0020.0250.025–3.0
This compound0.0030.0250.025–1.0
2-Methoxyphenothiazine0.0050.0250.025–1.0

This table summarizes the analytical performance metrics for the simultaneous determination of dextromepromazine, this compound, and 2-methoxyphenothiazine using a validated HPLC method. researchgate.net

Stereoselectivity in Enzymatic and Chemical Sulfoxidation Reactions Leading to this compound

The formation of this compound can occur through both enzymatic and chemical oxidation pathways, with stereoselectivity being a key aspect of these transformations.

Enzymatic Sulfoxidation:

The metabolism of levomepromazine in the liver is primarily catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 is the main enzyme responsible for the 5-sulfoxidation of levomepromazine, accounting for approximately 72% of this metabolic pathway at therapeutic concentrations. mdpi.com CYP1A2 also contributes to the formation of levomepromazine 5-sulfoxide, but to a lesser extent (around 20%). mdpi.com The involvement of other CYP isoforms such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 is considered negligible. mdpi.com Studies with other phenothiazines like chlorpromazine (B137089) have also implicated CYP3A4 in 5-sulfoxidation. mdpi.com The enzymatic process can be stereoselective, leading to an enrichment of one sulfoxide diastereomer over the other.

Chemical Sulfoxidation:

Chemical oxidation of levomepromazine can also produce this compound. A spectrophotometric method for the quantitative determination of levomepromazine involves its derivatization with diperoxyazelaic acid to form the sulfoxide, which is then measured. univ.kiev.ua This method provides a sensitive and robust means of quantification. univ.kiev.ua The stereochemical outcome of such chemical oxidations can depend on the specific reagents and reaction conditions employed.

Impact of Chirality on Spectroscopic and Chromatographic Properties of this compound

The presence of two chiral centers in this compound significantly influences its analytical behavior, particularly its spectroscopic and chromatographic properties.

Spectroscopic Properties:

While standard UV-Vis spectrophotometry is used for the quantification of this compound, its chiral nature does not typically result in distinct spectra for the diastereomers under achiral conditions. univ.kiev.ua However, advanced spectroscopic techniques, such as 2-D Rotating-frame Overhauser Effect SpectroscopY (ROESY) in conjunction with molecular modeling, have been used to study the interactions between chiral selectors and related chiral compounds, providing insights into the chiral recognition mechanisms that underpin chromatographic and electrophoretic separations. researchgate.net

Chromatographic Properties:

The diastereomers of this compound exhibit different interactions with chiral stationary phases in HPLC and chiral selectors in CE, which enables their separation. The choice of the chiral selector and the mobile phase composition can significantly affect the resolution and even the elution order of the diastereomers. mdpi.comsemanticscholar.orgresearchgate.net For instance, on a cellulose tris(4-methylbenzoate) CSP, the separation of this compound from other related substances is achieved using a mobile phase of 0.1% diethylamine (B46881) in methanol (B129727). researchgate.net However, under these conditions, this compound elutes close to the dead volume, indicating a relatively weak retention. mdpi.comsemanticscholar.org This highlights the importance of method development to achieve optimal separation of the sulfoxide diastereomers.

Theoretical and Computational Chemistry Approaches for Levomepromazine Sulfoxide

Quantum Chemical Calculations for Electronic Structure and Reactivity of Levomepromazine (B1675116) Sulfoxide (B87167)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular-level details of Levomepromazine and its metabolites. The metabolic S-oxidation of Levomepromazine to form Levomepromazine Sulfoxide has been a subject of such theoretical investigation.

Detailed Research Findings:

A theoretical study on the metabolic pathways of Levomepromazine catalyzed by cytochrome P450 enzymes explored the S-oxidation mechanism using DFT calculations. researchgate.net The study revealed that the S-oxidation reaction proceeds via a stepwise transfer of two electrons. researchgate.net This process is spin-selective, occurring predominantly via the low-spin state of the active species of the enzyme. researchgate.net While this study focused on the mechanism of formation, the same computational methods can be applied to the product, this compound, to understand its intrinsic properties.

Such calculations for this compound would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic descriptors. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

A molecular electrostatic potential (MEP) map could also be generated, which illustrates the charge distribution across the molecule. For this compound, the MEP would highlight the electron-rich region around the sulfoxide oxygen, indicating a likely site for electrophilic attack or hydrogen bonding.

Table 1: Representative Electronic Properties Calculable for this compound via DFT (Note: The following values are illustrative, based on typical results for similar organic molecules, as specific computational results for this compound were not available in the cited literature.)

PropertySignificanceRepresentative Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.0 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.3.5 to 4.5 eV
Dipole Moment Measure of the overall polarity of the molecule.3.0 to 5.0 Debye
Electronegativity (χ) A measure of the molecule's ability to attract electrons.3.0 to 4.5 eV
Chemical Hardness (η) Resistance to change in electron distribution; derived from the energy gap.1.7 to 2.3 eV

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions in Levomepromazine Sulfoxidation

The biotransformation of Levomepromazine to its sulfoxide is primarily a metabolic process mediated by cytochrome P450 (CYP) enzymes. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a substrate (Levomepromazine) and its metabolizing enzyme at the atomic level.

Detailed Research Findings:

In vitro studies have identified the specific CYP isoenzymes responsible for the metabolism of Levomepromazine. While the parent compound, Levomepromazine, is a potent competitive inhibitor of CYP2D6, it also moderately inhibits CYP1A2 and CYP3A4. nih.gov The inhibition of these enzymes implies a direct interaction within their active sites. Theoretical DFT calculations have further supported the feasibility of S-oxidation as a primary metabolic pathway alongside N-demethylation. researchgate.net

Molecular docking simulations can be employed to predict the preferred binding orientation of Levomepromazine within the active site of CYP enzymes like CYP1A2 and CYP3A4. The simulation places the ligand (Levomepromazine) into the binding pocket of the receptor (the enzyme's crystal structure) and scores the different poses based on binding affinity. A successful docking pose for sulfoxidation would place the sulfur atom of the phenothiazine (B1677639) ring in close proximity to the heme-iron center of the enzyme, which is the catalytic core.

Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the enzyme-substrate complex over time (e.g., nanoseconds). MD simulations provide insights into the dynamic nature of the interactions, such as the role of specific amino acid residues in stabilizing the substrate and the conformational changes that may occur within the active site to facilitate the oxidation reaction.

Table 2: Key Human Cytochrome P450 Isoenzymes and Their Interaction with Levomepromazine

EnzymeInteraction TypeInhibition Constant (Ki)Relevance to Sulfoxidation
CYP1A2Mixed Inhibition47 µM nih.govA contributing enzyme to Levomepromazine metabolism. Docking would model interactions leading to S-oxidation.
CYP2D6Competitive Inhibition6 µM nih.govPotently inhibited by Levomepromazine, indicating strong binding, though its role in sulfoxidation is less pronounced.
CYP3A4Mixed Inhibition34 µM nih.govA major enzyme in drug metabolism, likely playing a significant role in the sulfoxidation of Levomepromazine.

Mechanistic Modeling of Photochemical and Oxidative Degradation Pathways of this compound

Levomepromazine is known to be photolabile, and its degradation under exposure to light is a significant area of study. The primary photoproduct formed under aerobic conditions is this compound. nih.govnih.govresearchgate.net Mechanistic modeling seeks to define the step-by-step process of this transformation and the subsequent degradation of the sulfoxide itself.

Detailed Research Findings:

The photochemical conversion of Levomepromazine (LPZ) to this compound (LPZSO) has been modeled through two conflicting mechanisms.

Cation Radical Mechanism: One body of research suggests that the sulfoxide is not formed by a reaction with singlet oxygen. nih.govresearchgate.net Instead, the mechanism involves an electron transfer from the excited triplet state of Levomepromazine to molecular oxygen, forming the Levomepromazine cation radical (LPZ•+). nih.govresearchgate.net This radical species then reacts with molecular oxygen to yield the sulfoxide. nih.govresearchgate.net

Singlet Oxygen Mechanism: Conversely, other studies demonstrate that the photodegradation occurs via a Type II photodynamic mechanism. ingentaconnect.comnih.govnih.gov In this model, the excited Levomepromazine molecule transfers its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen, which then oxidizes the sulfur atom of a ground-state Levomepromazine molecule to form the sulfoxide. ingentaconnect.comnih.govnih.gov

The efficiency of these photochemical processes is quantified by the quantum yield (Φ), which measures the number of molecules transformed per photon absorbed. The quantum yield for Levomepromazine decomposition varies with the solvent and the wavelength of light. nih.govingentaconnect.com

Importantly, the resulting this compound is itself photolabile. researchgate.net Research has reported a photodegradation quantum yield for the sulfoxide, indicating that it undergoes further transformation upon continued light exposure. researchgate.net While the specific products of sulfoxide degradation are not fully detailed in the cited literature, mechanistic modeling would propose pathways likely involving further oxidation of the nitrogen atom, cleavage of the aliphatic side chain, or potential cleavage of the phenothiazine ring system, which are common degradation routes for related compounds.

Table 3: Selected Photodegradation Quantum Yields for Levomepromazine (LPZ) and its Sulfoxide (LPZSO)

CompoundConditionQuantum Yield (Φ)Source(s)
LPZIn Methanol (B129727) (UV-B Light)0.18 ingentaconnect.com
LPZIn Methanol (UV-A Light)0.09 ingentaconnect.com
LPZIn Phosphate (B84403) Buffer Solution (PBS, pH 7.4)0.13 nih.govresearchgate.net
LPZIn Methanol0.02 nih.govresearchgate.net
LPZSOIn Phosphate Buffer Solution (PBS, pH 7.4)0.04 researchgate.net

Synthetic Methodologies and Isotopic Labeling for Research

Laboratory-Scale Synthesis of Levomepromazine (B1675116) Sulfoxide (B87167) and its Analogues for Reference Standards

The synthesis of levomepromazine sulfoxide and its analogues on a laboratory scale is primarily driven by the need for pure reference standards. These standards are essential for the development and validation of analytical methods used in quality control, pharmacokinetic studies, and impurity profiling of the parent drug, levomepromazine. synzeal.comsynzeal.com this compound is a major metabolite and a significant degradation product formed through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring. google.comservice.gov.ukservice.gov.uk

Several methods have been developed for the controlled oxidation of levomepromazine to yield this compound. A common laboratory approach involves the use of specific oxidizing agents. For instance, a quantitative method for determining levomepromazine involves its derivatization to the corresponding sulfoxide using diperoxyazelaic acid as an analytical reagent. core.ac.ukresearchgate.net This reaction is typically carried out in an acidic medium. core.ac.uk The resulting sulfoxide can then be isolated and purified for use as a reference material.

Photooxidation is another well-documented method for the synthesis of this compound. nih.gov Levomepromazine is known to be photolabile, especially under UV-A and UV-B light in aerobic conditions, leading to the formation of its sulfoxide. nih.gov Studies have shown that the photooxidation mechanism does not involve singlet oxygen reacting with ground-state levomepromazine. nih.govresearchgate.net Instead, the sulfoxide is produced through the reaction of the levomepromazine cation radical (LPZ•+) with molecular oxygen. nih.govresearchgate.net This cation radical is formed via an electron transfer process between the excited triplet state of levomepromazine and ground-state molecular oxygen. nih.gov The efficiency of this photochemical reaction is solvent-dependent, with significantly higher yields observed in aqueous environments like phosphate (B84403) buffer solutions (PBS) compared to solvents like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net

The synthesis of analogues, such as N-desmethyl this compound, is also crucial for analytical purposes. synzeal.comcleanchemlab.com This compound is a metabolite and can be prepared for use in method development and validation, ensuring the accurate identification and quantification of impurities in levomepromazine drug products. synzeal.comcleanchemlab.com The synthesis of these analogues typically involves the oxidation of the corresponding N-desmethyl levomepromazine precursor.

Table 1: Synthetic Methods for this compound

MethodReagent/ConditionPrecursorMediumKey FindingReference(s)
Chemical OxidationDiperoxyazelaic acidLevomepromazineAcidicAllows for indirect spectrophotometric determination of the precursor. core.ac.ukresearchgate.net
PhotooxidationUV-A / UV-B Light, O₂LevomepromazinePhosphate Buffer Solution (PBS), Methanol (MeOH)Product is formed from the reaction of the levomepromazine cation radical with molecular oxygen; yield is higher in aqueous solutions. nih.govresearchgate.net

Preparation of Isotopically Labeled this compound (e.g., Deuterated) for Mechanistic and Analytical Applications

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research. The preparation of labeled this compound, particularly deuterated versions, serves critical functions in mechanistic and analytical studies. While direct synthesis methods for labeled this compound are not extensively detailed, they are typically prepared by the oxidation of an isotopically labeled levomepromazine precursor, such as levomepromazine-d6. medchemexpress.commedchemexpress.com

Deuterium-labeled levomepromazine (e.g., with deuterium (B1214612) atoms on the N,N-dimethyl group) is commercially available as a reference standard. medchemexpress.commedchemexpress.comschd-shimadzu.com This labeled precursor can be subjected to the same oxidation methods used for the unlabeled compound to yield the desired deuterated this compound. General methods for deuterium labeling of organic compounds often involve catalytic hydrogen/deuterium exchange reactions or the use of deuterated reagents like deuterated dimethyl sulfoxide (d6-DMSO) in the presence of a base. snnu.edu.cn

The primary application of deuterated this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification of the target analyte in complex biological matrices like plasma. researchgate.net

Furthermore, isotopically labeled compounds are valuable for mechanistic studies. They can be used to trace the metabolic fate of the drug and its metabolites, helping to elucidate biotransformation pathways. For example, using labeled compounds can help confirm whether a metabolite is formed by the N-demethylation of the sulfoxide or by the oxidation of the N-demethylated precursor. service.gov.uk They are also employed in studying reaction mechanisms, such as the kinetics and pathways of photodegradation. researchgate.net

Table 2: Isotopically Labeled Levomepromazine and its Applications

Labeled CompoundLabel Position (Example)PrecursorPrimary ApplicationRationale for UseReference(s)
Levomepromazine-d6N,N-di(methyl-d3)(±)-LevomepromazineInternal Standard in Analytical AssaysCo-elutes with the unlabeled analyte, correcting for variations in sample processing and instrumental analysis. medchemexpress.commedchemexpress.com
Deuterated this compoundN,N-di(methyl-d3)Levomepromazine-d6Internal Standard for Metabolite QuantificationEnables precise and accurate measurement of the sulfoxide metabolite in biological samples via LC-MS. researchgate.net
Isotopically Labeled Levomepromazine2H, 3H, or 14CLabeled PrecursorsMechanistic Studies (Metabolism, Degradation)Allows for tracing the molecule through complex biological or chemical systems to understand its fate and reaction pathways. service.gov.ukresearchgate.net

Emerging Research Areas and Future Perspectives on Levomepromazine Sulfoxide

Development of Novel Spectroscopic Techniques for In Situ Monitoring of Levomepromazine (B1675116) Sulfoxide (B87167) Formation and Degradation

The real-time monitoring of the formation and degradation of Levomepromazine sulfoxide is crucial for understanding its kinetics, stability, and interaction in various matrices. Novel spectroscopic techniques are being developed to achieve this in situ, offering non-destructive and rapid analysis. Ultraviolet-Visible (UV-Vis) spectrophotometry represents a foundational technique in this area. The oxidation of Levomepromazine to this compound induces a bathochromic shift (a shift to a longer wavelength) in the compound's absorption band, a change that can be quantitatively measured.

One developed method involves the oxidative derivatization of Levomepromazine using an agent like Diperoxyazelaic acid to yield the sulfoxide. The resulting this compound can then be quantified spectrophotometrically. This indirect method has proven to be robust and sensitive for determining the concentration of the parent drug by measuring its sulfoxide derivative. First-order derivative spectrophotometry has also been employed to simultaneously quantify Levomepromazine hydrochloride and its primary degradation product, this compound, by measuring the amplitudes of the derivative spectra at specific wavelengths.

Recent research has also highlighted that phenothiazine (B1677639) sulfoxides can be generated in situ under photocatalytic conditions. For instance, the widely used photocatalyst N-phenylphenothiazine can be oxidized to its corresponding sulfoxide in the presence of water. This opens avenues for using time-resolved UV-vis absorption spectroscopy to monitor the formation of the sulfoxide by identifying its distinct spectral signature. The integration of spectroscopy with advanced algorithms and machine learning could further enhance data interpretation, improving sensitivity and efficiency for real-time monitoring in complex systems.

Table 1: Spectroscopic Methods for this compound Analysis
TechniquePrincipleApplicationKey Findings/Parameters
Indirect UV-Vis SpectrophotometryOxidative derivatization of Levomepromazine to its sulfoxide, followed by spectrophotometric measurement. Quantitative determination of Levomepromazine in pharmaceuticals. λmax: 333 nm; Concentration Range: 3-150 µg/mL; LOQ: 2.85 µg/mL.
First-Order Derivative SpectrophotometryTransformation of zero-order spectra into the first derivative to resolve overlapping signals of the parent drug and its sulfoxide. Simultaneous quantification of Levomepromazine and this compound. Measurement wavelengths at 332 nm (for Levomepromazine) and 278 nm (for this compound).
Time-Resolved UV-Vis SpectroscopyMonitoring spectral changes over time during a reaction.In situ monitoring of sulfoxide formation during photocatalysis. Identifies transient species and reaction intermediates.

Advanced Mass Spectrometry Approaches for Comprehensive Metabolite and Degradant Profiling of this compound

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), is a cornerstone for the comprehensive profiling of drug metabolites and degradants. These hyphenated techniques offer unparalleled sensitivity and specificity, making them ideal for identifying and quantifying this compound and other related compounds in complex biological and environmental samples.

GC-MS has been successfully used for the identification of Levomepromazine metabolites in human urine. In one study, after a single dose of Levomepromazine was administered to volunteers, urine samples were analyzed, revealing mass spectra for 14 different metabolites. Sulfoxidation is a known metabolic pathway for phenothiazine drugs like Levomepromazine.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become dominant analytical tools for global metabolite profiling. These methods allow for the simultaneous determination of Levomepromazine and its metabolites, including the sulfoxide, in samples such as human plasma. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS further enhances throughput and the number of detectable metabolites. High-performance liquid chromatography (HPLC) systems have been developed specifically for the analysis of Levomepromazine and its main metabolites, which are formed through processes including sulfoxidation, N-demethylation, O-demethylation, and aromatic hydroxylation. The development of multi-analyte LC-MS/MS approaches enables the quantification of various neuroleptics and their metabolites in different biological matrices.

Innovations in MS, such as high-resolution mass spectrometry (HRMS), provide accurate mass measurements that facilitate the elucidation of elemental compositions for unknown degradants and metabolites. These advanced MS approaches are crucial for building a complete picture of the biotransformation and degradation pathways of Levomepromazine, with this compound being a key intermediate.

Table 2: Mass Spectrometry Techniques in this compound Profiling
TechniqueSample MatrixMetabolic/Degradation Pathway InvestigatedKey Metabolites/Degradants Identified
GC-MSHuman UrineMetabolism in humans. 14 different metabolites, including hydroxylated and demethylated forms.
HPLCPatient PlasmaMetabolism in humans. Metabolites from sulfoxidation, N-demethylation, O-demethylation, and hydroxylation.
LC-MS/MSHuman Plasma, Whole BloodBiotransformation and therapeutic drug monitoring. Parent drug and its major metabolites.
UPLC-QTOF-MSBone Tissue Extract, BloodOxidation during sample preparation. Sulfoxide and N-oxide metabolites.

Exploration of Environmental Fate and Transformation Mechanisms of this compound in Aquatic Systems

The increasing use of pharmaceuticals has led to concerns about their presence and persistence in the aquatic environment. Phenothiazine drugs, including Levomepromazine, are of particular interest due to their potential to form various transformation products. Research into the environmental fate of these compounds is a growing field, shifting focus from just the parent compounds to the products formed during incomplete degradation in aquatic systems.

Studies have shown that trifluoromethylated phenothiazines are not readily biodegradable according to OECD test guidelines. These compounds can undergo photochemical transformation, leading to the formation of products such as sulfoxides. One study specifically investigating the photostability of Levomepromazine in river water under simulated sunlight found that it readily undergoes photooxidation, resulting in the generation of this compound. The rate of this transformation was observed to be heavily dependent on the specific chemical composition of the river water samples used.

The transformation products of pharmaceuticals can be more stable and mobile than the parent compounds, leading to their frequent detection in water bodies. Key transformation processes in the environment include microbial transformation, photolysis, and hydrolysis. For phenothiazines, oxidation is a significant pathway. The formation of this compound in aquatic environments is a critical aspect of its environmental risk assessment, as the toxicological properties of many transformation products are often unknown. Further research is needed to fully understand the mechanisms of formation, subsequent degradation pathways, and potential ecotoxicity of this compound in diverse aquatic systems.

Table 3: Environmental Fate and Transformation of Levomepromazine
Environmental CompartmentTransformation ProcessKey Transformation ProductInfluencing Factors
Aquatic Systems (River Water)Photooxidation / Photodegradation This compound Sunlight, chemical composition of the water.
Aquatic EnvironmentPhotochemical Transformation Sulfoxides, N-oxides, carboxylic acid moieties. Light exposure.
General EnvironmentMicrobial Transformation, Photolysis, Hydrolysis Various Transformation Products (TPs) Soil moisture, temperature, organic carbon, pH, UV radiation.

Q & A

Q. What analytical methods are recommended for quantifying Levomepromazine sulfoxide in pharmaceutical formulations?

A validated spectrophotometric method involves oxidative derivatization using Diperoxyazelaic acid to convert Levomepromazine hydrochloride to its sulfoxide, followed by UV detection at 333 nm. This method achieves a linear range of 3–150 µg/mL, with an LOQ of 2.85 µg/mL and RSD ≤1.24%. The protocol includes pH adjustment with 0.1 M sulfuric acid and compensation for excipient interference (e.g., citric acid, sodium chloride) .

Q. What is the pharmacological significance of this compound compared to the parent drug?

this compound exhibits negligible binding to striatal dopamine receptors but shows affinity for α-adrenergic receptors (similar to 7-hydroxy Chlorpromazine). Unlike the parent drug and its N-monodesmethyl metabolite, the sulfoxide lacks neuroleptic potency but may contribute to autonomic side effects (e.g., hypotension) due to α-adrenergic activity .

Q. How are reference standards utilized in pharmacopeial compliance testing for this compound?

The British Pharmacopoeia (BP) standard This compound BP634 is employed for method validation, often cross-referenced with HPLC techniques to ensure accuracy. Compliance testing involves comparing sample UV absorbance or chromatographic retention times against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s neuroleptic potency across preclinical and clinical studies?

Discrepancies arise from differences in receptor-binding assays (e.g., rat striatal dopamine vs. cortical α-adrenergic receptors) versus clinical endpoints (e.g., sedation, autonomic effects). Methodological standardization—such as using identical receptor preparation protocols and accounting for interspecies variability—is critical. Clinical studies should also monitor metabolite plasma levels to correlate receptor activity with observed effects .

Q. What experimental design strategies optimize the enantioseparation of this compound in capillary electrophoresis (CE)?

A fractional factorial design (FrFD) optimizes parameters like BGE pH (8.5–9.5), hydroxypropyl-γ-cyclodextrin concentration (10–20 mM), and voltage (15–25 kV). Monte Carlo simulations define a robust design space, while a Plackett-Burman design assesses robustness against variables like temperature fluctuations .

Q. How do stability studies address photodegradation of this compound in formulation development?

UV-derivative spectrophotometry with bivariate calibration monitors photodegradation kinetics. For example, exposure to UV light (254 nm) induces sulfoxide decomposition, quantified via second-derivative spectra at 290 nm and 320 nm. Accelerated stability testing under ICH Q1B guidelines ensures method reliability .

Q. What methodological considerations ensure accurate pharmacokinetic profiling of this compound in palliative care studies?

Clinical trials should employ LC-MS/MS to quantify sulfoxide plasma levels, adjusting for its longer half-life (30 hours) compared to the parent drug. Study designs must account for drug-drug interactions (e.g., CYP2D6 inhibitors) and use validated scales (e.g., ESAS) to differentiate sedative effects from α-adrenergic activity .

Q. How can researchers validate the specificity of this compound assays in complex biological matrices?

Spike-and-recovery experiments in human plasma or urine assess matrix effects. For LC-MS methods, stable isotope-labeled internal standards (e.g., deuterated sulfoxide) correct for ion suppression. Cross-validation with orthogonal techniques (e.g., CE) confirms absence of co-eluting metabolites .

Data Contradiction and Synthesis

Q. How can meta-analyses address heterogeneity in this compound’s reported side-effect profiles?

Stratified analysis by patient subgroups (e.g., CYP2D6 poor metabolizers) and dosing regimens (e.g., IV vs. oral) isolates sulfoxide-specific effects. Bayesian network models quantify confounding variables like polypharmacy or comorbid autonomic dysfunction .

Q. Notes

  • All methodologies adhere to pharmacopeial guidelines (e.g., Ph Eur, USP) unless specified.
  • References correspond to evidence IDs provided.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.